

Thenium Closylate: A Technical Overview

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Compound of Interest

Compound Name: *Thenium*

Cat. No.: *B15197289*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anthelmintic agent **Thenium** closylate, with a focus on its chemical properties, mechanism of action, and available efficacy data. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical Identity and Properties

Thenium closylate is the common name for the chemical compound with the IUPAC name N,N-dimethyl-2-phenoxy-N-(2-thienylmethyl)ethanaminium 4-chlorobenzenesulfonate[1][2]. It is a salt composed of the active **thenium** cation and a closylate (p-chlorobenzenesulfonate) anion[3].

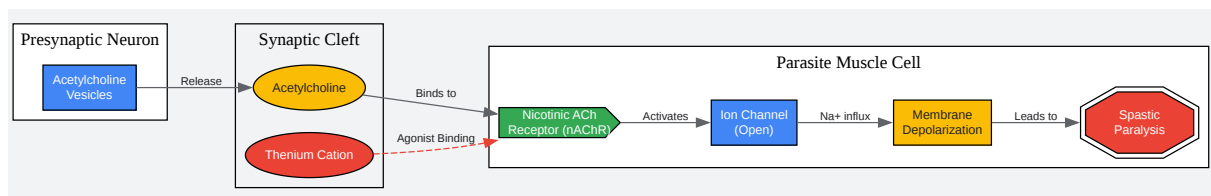
Property	Value	Reference
IUPAC Name	N,N-dimethyl-2-phenoxy-N-(2-thienylmethyl)ethanaminium 4-chlorobenzenesulfonate	[1][2]
CAS Number	4304-40-9	[3]
Molecular Formula	C21H24ClNO4S2	[3]
Molecular Weight	454.00 g/mol	[3]
Synonyms	Dimethyl(2-phenoxyethyl)-2-thenylammonium p-chlorobenzenesulfonate, Bancaris, Canopar	[3][4]
Melting Point	159-160 °C	[3]
Water Solubility	0.6% w/v at 20°C	[3]

Mechanism of Action: A Cholinomimetic Agent

Thenium closylate is classified as a cholinomimetic anthelmintic agent. Its mechanism of action involves targeting the neuromuscular system of parasitic nematodes. Specifically, the **thenium** cation acts as an agonist at nicotinic acetylcholine receptors (nAChRs) on the muscle cells of the worms. This interaction leads to the opening of ion channels, causing prolonged muscle contraction and resulting in spastic paralysis of the parasite. The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled.

While the general mechanism is understood to be the activation of nAChRs, the specific subtypes of these receptors that **Thenium** closylate interacts with in different parasite species have not been fully elucidated in the available literature. Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels, and the specific subunit composition of the receptor can influence its pharmacological properties[2][4][5][6].

The following diagram illustrates the proposed mechanism of action of the **Thenium** cation at the neuromuscular junction of a parasitic nematode.



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Proposed mechanism of action of the **Thenium** cation.

Efficacy Data

Thenium closylate has been primarily used in veterinary medicine for the treatment of hookworm infections in dogs. The available data on its efficacy is limited, with much of the research dating back several decades.

Parasite Species	Host	Efficacy	Reference
Ancylostoma caninum	Dog	Effective in reducing worm burden, particularly in combination with other anthelmintics.	[7][8]
Uncinaria stenocephala	Dog	Reported to be effective.	[7]

Note: The emergence of anthelmintic resistance in canine hookworms to various drug classes is a growing concern. The efficacy of older drugs like **Thenium** closylate against modern, potentially resistant strains has not been recently evaluated in widely available literature[1][3][9].

Experimental Protocols

A comprehensive search of the available scientific literature did not yield detailed experimental protocols for the synthesis of **Thenium** closylate or for the specific in vitro and in vivo efficacy studies. The primary references for its preparation (Copp, GB 864885) and initial anthelmintic activity studies (Burrows, Lillis, Am. J. Vet. Res. 23, 77 (1962)) were not accessible in full-text format through standard scientific databases. As such, we are unable to provide the detailed methodologies for key experiments as requested.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on **Thenium** closylate in dogs, including its absorption, distribution, metabolism, and excretion, are not well-documented in recent literature. For the related class of tetrahydropyrimidines like pyrantel, metabolism is generally rapid, with metabolites excreted primarily in the urine[10]. However, direct extrapolation to **Thenium** closylate may not be accurate without specific studies.

Conclusion

Thenium closylate is a cholinomimetic anthelmintic agent with a historical application in veterinary medicine against canine hookworms. Its mechanism of action is understood to be the agonism of nicotinic acetylcholine receptors on parasite muscle cells, leading to spastic paralysis. While its chemical identity is well-established, there is a significant lack of recent, detailed data on its efficacy against current parasite strains, specific pharmacokinetic parameters, and the precise nAChR subtypes it targets. Furthermore, the inaccessibility of foundational literature limits the provision of detailed experimental protocols. Further research would be required to fully characterize this compound according to modern standards for drug development.

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